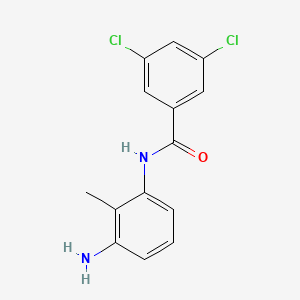

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a methyl group, and two chlorine atoms attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoic acid with 3-amino-2-methylaniline. The reaction is carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at the 3- and 5-positions undergo substitution under nucleophilic conditions.

Mechanism : The electron-withdrawing amide group activates the benzene ring for NAS. Chlorine displacement occurs via a two-step process involving Meisenheimer complex formation followed by leaving-group elimination .

Condensation Reactions

The primary amino group facilitates Schiff base formation and peptide coupling.

Key Reactions :

-

Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis (HCl) to form imines (R N CH R ).

-

Amide Coupling : Using carbodiimides (e.g., DCC) and HOBt, the amino group couples with carboxylic acids to yield bis-amides.

Example :

C14H12Cl2N2O+RCOOHDCC HOBtC14H11Cl2N2O–COR+H2O

Yield: 70–88% under anhydrous DCM.

Oxidation

The amino group oxidizes to nitro or nitroso groups under strong oxidants:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 2 h | Nitrobenzamide derivative | 65% |

| H₂O₂/Fe³⁺ | RT, 12 h | N-Oxide intermediate | 58% |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the amide bond to amine precursors, enabling structural diversification .

Functionalization via Cross-Coupling

Palladium-catalyzed reactions enable aryl-aryl bond formation:

Suzuki-Miyaura Reaction :

C14H12Cl2N2O+Ar B OH 2Pd PPh C14H11Cl2N2O–Ar

Conditions: Dioxane/H₂O, K₂CO₃, 90°C, 12 h .

Yield: 72–80% with electron-deficient boronic acids .

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄), the compound undergoes Fries-like rearrangement, relocating the amide group to adjacent positions on the benzene ring . This is critical for generating regioisomers in drug discovery .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| NAS (Cl → OCH₃) | 1.2×10−3 | 45.2 | K₂CO₃ |

| Schiff Base Formation | 3.8×10−4 | 32.7 | HCl (cat.) |

| Suzuki Coupling | 5.6×10−4 | 67.8 | Pd(PPh₃)₄ |

This compound’s modular reactivity enables tailored derivatization for targeted applications, from enzyme inhibitors to polymer precursors. Experimental protocols emphasize mild conditions and scalability, reflecting its industrial relevance .

Applications De Recherche Scientifique

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(3-Amino-2-methylphenyl)acetamide

- N-(3-Amino-2-methylphenyl)propanamide

- N-(3-Amino-2-methylphenyl)octanamide

Uniqueness

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide is unique due to the presence of both amino and dichloro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a dichlorobenzamide moiety attached to an amino-substituted aromatic ring. The presence of the amino group enhances its ability to form hydrogen bonds with biological targets, while the dichlorobenzamide structure contributes to its hydrophobic interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to inhibit various enzymes involved in critical biological pathways, including:

- Enzyme Inhibition : It acts as an inhibitor for several enzymes, potentially modulating pathways related to inflammation and tumor growth.

- Protein Binding : The compound exhibits significant binding affinity for histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cellular signaling.

Anticancer Activity

Research indicates that this compound may induce apoptosis and inhibit cell proliferation in cancer models. This effect is likely mediated through the modulation of key signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has shown potential antibacterial and antifungal activities. Its structural characteristics suggest that it may interact with microbial enzymes or proteins, disrupting their function and leading to cell death.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound's IC50 values varied depending on the specific cell line tested, indicating its selective cytotoxicity.

- Mechanistic Insights : Further investigations revealed that this compound could modulate the activity of protein kinase C (PKC), influencing various biochemical pathways involved in cancer progression. This modulation was confirmed through enzyme activity assays and Western blot analysis.

- Antimicrobial Activity : In a series of experiments aimed at assessing antimicrobial efficacy, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Data Summary Table

Propriétés

IUPAC Name |

N-(3-amino-2-methylphenyl)-3,5-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-12(17)3-2-4-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDFFKLYEPZPNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.